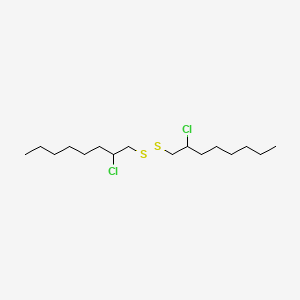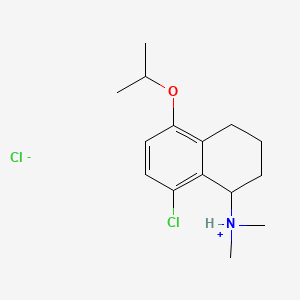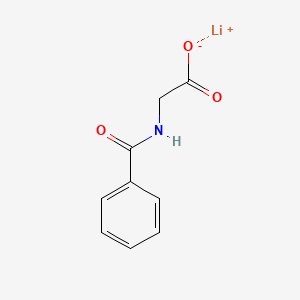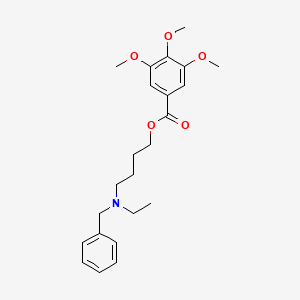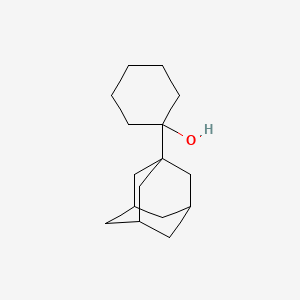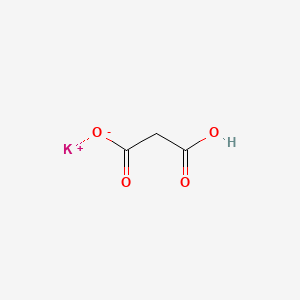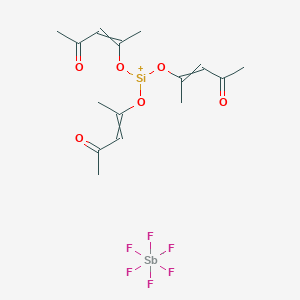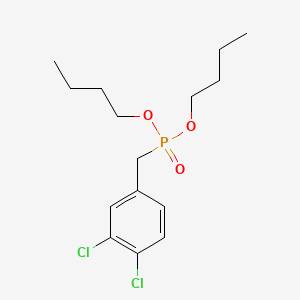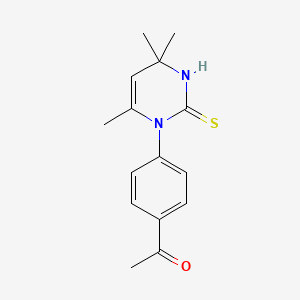
4'-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone is a heterocyclic compound that contains a pyrimidine ring with a mercapto group and an acetophenone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone typically involves the reaction of acetophenone derivatives with thiourea under controlled conditions. One common method includes dissolving thiourea in a sodium hydroxide solution, followed by the addition of acetophenone derivatives while maintaining the temperature below 37°C. The reaction mixture is then treated with water and activated carbon for decolorization, followed by acidification with hydrochloric acid to precipitate the product .
Analyse Chemischer Reaktionen
4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular targets.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers
Wirkmechanismus
The mechanism of action of 4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The acetophenone moiety can interact with cellular membranes, affecting membrane fluidity and function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone include:
1,3,4-Thiadiazoles: These compounds have a similar structure and are known for their antimicrobial properties.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: This compound shares the pyrimidine ring structure and is used in biochemical research. The uniqueness of 4’-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63990-68-1 |
|---|---|
Molekularformel |
C15H18N2OS |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H18N2OS/c1-10-9-15(3,4)16-14(19)17(10)13-7-5-12(6-8-13)11(2)18/h5-9H,1-4H3,(H,16,19) |
InChI-Schlüssel |
GWNDISICAKEBKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
